6-Aminobenzo[d]thiazole-2-carboxylic acid
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Overview
Description
6-amino-1,3-benzothiazole-2-carboxylic acid is a heterocyclic organic compound with the molecular formula C8H6N2O2S. It is a derivative of benzothiazole, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1,3-benzothiazole-2-carboxylic acid can be achieved through various synthetic pathways. One common method involves the reaction of 2-aminobenzenethiol with carbon dioxide or acyl chlorides, followed by cyclization . Another approach includes the sonochemical reduction of 6-nitrobenzothiazole .
Industrial Production Methods
Industrial production methods for 6-amino-1,3-benzothiazole-2-carboxylic acid often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques .
Chemical Reactions Analysis
Types of Reactions
6-amino-1,3-benzothiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions are common
Common Reagents and Conditions
Common reagents used in these reactions include bromine, ammonium thiocyanate, chloroacetyl chloride, and 1,1′-carbonyldiimidazoles (CDIs) . Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products.
Major Products Formed
Major products formed from these reactions include various substituted benzothiazoles, such as 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide and benzothiazole-1H-imidazole-1-carboxamide intermediates .
Scientific Research Applications
6-amino-1,3-benzothiazole-2-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-amino-1,3-benzothiazole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can inhibit enzymes, modulate receptor activity, and interfere with cellular processes. The compound’s effects are mediated through its ability to form stable complexes with target molecules, leading to changes in their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-6-hydroxybenzothiazole
- 2-amino-6-methylbenzothiazole
- 2-amino-6-chlorobenzothiazole
- 6-amino-2-cyanobenzothiazole
Uniqueness
6-amino-1,3-benzothiazole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylic acid group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C8H6N2O2S |
---|---|
Molecular Weight |
194.21 g/mol |
IUPAC Name |
6-amino-1,3-benzothiazole-2-carboxylic acid |
InChI |
InChI=1S/C8H6N2O2S/c9-4-1-2-5-6(3-4)13-7(10-5)8(11)12/h1-3H,9H2,(H,11,12) |
InChI Key |
FFVNPRRNPSFVLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)SC(=N2)C(=O)O |
Origin of Product |
United States |
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